molecular formula C15H13ClFNO B11167759 N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide

N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B11167759
M. Wt: 277.72 g/mol
InChI Key: QAMWMXDGSQMTRY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C15H13ClFNO It is a derivative of acetamide, featuring a benzyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chloride ion on the benzyl chloride, forming the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13ClFNO

Molecular Weight

277.72 g/mol

IUPAC Name

N-benzyl-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C15H13ClFNO/c16-13-7-4-8-14(17)12(13)9-15(19)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)

InChI Key

QAMWMXDGSQMTRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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